2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-8(13)12(16)15-4-5-17-11-3-2-10(14)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIPQKLHVJZXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings, including case studies, bioactivity assays, and comparative data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to the oxazepine scaffold. In particular, derivatives of benzoxazepines have been shown to exhibit significant neuroprotective effects against oxidative stress and neurotoxicity induced by β-amyloid fragments in human neuroblastoma SH-SY5Y cells.
In assays conducted to evaluate the neuroprotective activity against hydrogen peroxide (H₂O₂) and β-amyloid-induced toxicity, certain derivatives demonstrated an IC₅₀ value of approximately mol/L for acetylcholinesterase (AChE) inhibition . This suggests that modifications to the oxazepine structure can enhance its protective capabilities in neurodegenerative contexts.
Anticholinesterase Activity
The inhibition of acetylcholinesterase is a critical mechanism for compounds targeting Alzheimer's disease. The tested compounds showed varying degrees of AChE inhibition, with some exhibiting effective inhibition at concentrations as low as M . The presence of a fluorine atom in the structure appears to contribute positively to this activity.
Study on Neuroprotective Activity
In a study focused on evaluating the neuroprotective effects of various benzoxazepine derivatives, it was found that the compound exhibited moderate protective effects against H₂O₂-induced cellular injuries. The study utilized human neuroblastoma SH-SY5Y cells and assessed cell viability through MTT assays. The results indicated that while some derivatives showed promise, further optimization is required to enhance their efficacy .
AChE Inhibition Assays
A comprehensive evaluation of AChE inhibitory activity was performed using standard assay methods. The results indicated that several derivatives of the oxazepine scaffold had IC₅₀ values ranging from to M, demonstrating their potential as therapeutic agents in treating cognitive disorders associated with cholinergic deficits .
Comparative Data Table
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison
Key Research Findings
Core Heterocycle Impact
- Benzoxazepine vs.
- Pyridopyrimidine Systems : The pyrido[4,3-d]pyrimidine derivative () exhibits a planar, fused-ring system suitable for intercalation or ATP-binding pocket interactions, unlike the flexible oxazepine core .
Halogen Effects
- Fluorine at Position 7: The target’s fluorine enhances metabolic stability and electronegativity, analogous to the 2-fluorophenyl group in Imp. F (), which is known to improve binding affinity in benzodiazepines .
- Chlorine Position: The propanone-linked chlorine in the target compound may sterically hinder interactions compared to the benzodiazepine-core chlorine in Methylclonazepam .
Substituent-Driven Pharmacokinetics
Preparation Methods
Core Benzoxazepine Synthesis
The key structural motif, the 7-fluoro-2,3-dihydrobenzo[f]oxazepine ring system, is generally synthesized via cyclization of appropriate amino alcohols or serine derivatives with aromatic precursors.
Starting Materials and Cyclization:
The synthesis often begins with fluorinated aromatic precursors such as 7-fluoro-substituted nitrobenzenes or fluorinated benzoxazepinone intermediates. A typical approach involves nucleophilic aromatic substitution of fluoronitrobenzenes with Boc-protected serine derivatives to form carboxylic acid intermediates with defined stereochemistry (S or R).
Subsequent reduction of the nitro group and intramolecular cyclization via amide bond formation (often mediated by coupling agents like HATU) yields the benzoxazepinone core with high overall yields (up to 85%).Deprotection and Functionalization:
Removal of Boc protecting groups using acids (HCl or TFA) allows further functionalization at the nitrogen atom, enabling amide coupling with various acid derivatives to diversify the molecule.
Introduction of the 2-chloro-1-propanone Side Chain
The 2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)propan-1-one structure requires attaching a chloro-substituted propanone moiety to the nitrogen of the benzoxazepine ring.
Alkylation with 2-chloroacetyl Bromide or Analogues:
The common method involves alkylation of the benzoxazepine nitrogen with 2-bromoacetyl bromide or 2-chloroacetyl chloride derivatives under controlled conditions. This step typically proceeds via nucleophilic substitution where the nitrogen attacks the electrophilic carbonyl carbon of the halogenated acyl halide, forming the amide linkage.Reaction Conditions:
The reaction is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control reactivity and avoid side reactions. Base such as triethylamine or pyridine is used to neutralize the generated acid during the coupling.
Halogenation and Fluorine Incorporation
Fluorine Substitution on the Aromatic Ring:
The 7-fluoro substituent on the benzoxazepine ring is introduced early in the synthesis by using fluorinated aromatic starting materials or via selective electrophilic fluorination reactions. This fluorine incorporation is critical for biological activity and metabolic stability.Chlorination of the Propanone Side Chain:
The chlorine atom on the propanone side chain is introduced either by using chlorinated acyl halides in the alkylation step or by post-alkylation halogenation using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Alternative Synthetic Routes and Catalysis
Chiral Catalysis for Enantioselectivity:
Enantioselective synthesis of benzoxazepine derivatives has been demonstrated using chiral phosphoric acid catalysts combined with Lewis acids like Bi(OAc)3. This method allows for high enantiomeric excess and yields, which is important for pharmacological applications.Domino Cyclization Strategies:
Some synthetic approaches employ domino Knoevenagel--hydride shift-cyclization reactions to construct benzoxazepine skeletons efficiently. These methods start from chroman-4-one derivatives and proceed through azide intermediates, reduction, and cyclization to yield tetrahydrobenzoxazepines.
Summary Table of Key Preparation Steps
Research Findings and Yields
- The overall yields for the benzoxazepine core synthesis via nucleophilic aromatic substitution and lactam formation are reported up to 85%.
- Alkylation with halogenated acyl halides typically proceeds with high efficiency, yielding the target amides in good to excellent yields (70–95%) depending on conditions.
- Enantioselective catalysis methods achieve high enantiomeric ratios (up to 95:5 er) with isolated yields around 90–97%.
- Domino cyclization approaches offer efficient routes to related benzoxazepine derivatives with moderate to high yields, providing alternative synthetic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the benzoxazepine core. Acylation using chloroacetyl chloride under basic conditions (e.g., triethylamine) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol improves purity (>98%). Monitor intermediates using TLC and confirm final product integrity via HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, especially distinguishing diastereotopic protons in the oxazepine ring .
- HRMS : For exact mass validation (e.g., ESI+ mode, resolving power >30,000) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) stretches .
Q. How does the fluorine substitution at the 7-position influence the compound’s stability and reactivity?
- Methodological Answer : Fluorine’s electronegativity enhances ring stability via inductive effects and reduces oxidative degradation. Compare stability under accelerated conditions (e.g., 40°C/75% RH) using LC-MS to track degradation products. Fluorine also directs electrophilic substitution in further functionalization .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:
- Use a panel of receptor-binding assays (e.g., GABA-A subtypes) with positive controls (e.g., diazepam).
- Validate purity (>99%) via chiral HPLC to exclude enantiomeric interference .
- Replicate findings in orthogonal models (e.g., in vitro vs. ex vivo electrophysiology) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Replace the oxazepine oxygen with sulfur (thiazepine) to assess metabolic stability .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to modulate receptor affinity.
- Pharmacokinetic Screening : Use microsomal assays (human/rat liver) to evaluate CYP450-mediated metabolism and plasma protein binding .
Q. What computational methods predict this compound’s interaction with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GABA-A receptor crystal structures (PDB: 6HUP) to map binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train on benzodiazepine analogs to correlate substituent effects with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
